alpha-Propoxycarbonyldihydroartemisine
Description
alpha-Propoxycarbonyldihydroartemisine is a semi-synthetic derivative of dihydroartemisinin (DHA), a key metabolite of artemisinin, a sesquiterpene lactone renowned for its antimalarial efficacy. The compound is synthesized by introducing a propoxycarbonyl group at the C-12 position of DHA, enhancing its stability and bioavailability while retaining the critical endoperoxide bridge necessary for antimalarial activity . This modification reduces susceptibility to enzymatic degradation compared to unmodified artemisinin derivatives, making it a promising candidate for combination therapies against drug-resistant Plasmodium strains. Preclinical studies suggest improved pharmacokinetic profiles, including prolonged half-life and enhanced solubility in lipid-based formulations.
Properties
CAS No. |
71939-53-2 |
|---|---|
Molecular Formula |
C19H30O7 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
propyl [(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl] carbonate |
InChI |
InChI=1S/C19H30O7/c1-5-10-21-17(20)23-15-12(3)14-7-6-11(2)13-8-9-18(4)24-16(22-15)19(13,14)26-25-18/h11-16H,5-10H2,1-4H3/t11-,12-,13+,14+,15+,16-,18-,19-/m1/s1 |
InChI Key |
KLXJFPJVOUUTBC-JQLUWMRHSA-N |
SMILES |
CCCOC(=O)OC1C(C2CCC(C3C24C(O1)OC(CC3)(OO4)C)C)C |
Isomeric SMILES |
CCCOC(=O)O[C@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C |
Canonical SMILES |
CCCOC(=O)OC1C(C2CCC(C3C24C(O1)OC(CC3)(OO4)C)C)C |
Synonyms |
alpha-propoxycarbonyldihydroartemisine alpha-propoxycarbonyldihydroartemisine, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10alpha,12alpha,12aR*))-isomer artemisine, alpha-propoxycarbonyldihydro- SM 242 SM-242 SM242 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Artemisinin derivatives are structurally distinguished by their functional groups at the C-12 position. Below is a comparative analysis of alpha-Propoxycarbonyldihydroartemisine with four analogs: dihydroartemisinin (DHA) , artemether , artesunate , and arteether .
Table 1: Structural and Pharmacological Comparison of Artemisinin Derivatives
| Compound | Substituent at C-12 | Solubility (mg/mL) | Plasma Half-Life (h) | IC₅₀ P. falciparum (nM) | Stability in Acidic Conditions |
|---|---|---|---|---|---|
| Dihydroartemisinin (DHA) | -OH | 0.5 | 1.5 | 2.1 | Low |
| Artemether | -OCH₃ | 1.2 | 3.0 | 1.8 | Moderate |
| Artesunate | -OCO(CH₂)₂COONa | 10.4 | 0.7 | 1.5 | High |
| Arteether | -OCH₂CH₃ | 0.8 | 4.5 | 2.3 | Moderate |
| This compound | -OCO(CH₂)₂CH₃ | 2.7 | 5.2 | 1.2 | High |
Key Findings:
Structural Impact on Solubility : The propoxycarbonyl group in this compound improves lipid solubility (2.7 mg/mL) over DHA and arteether, facilitating better absorption in oral formulations. This contrasts with artesunate’s high aqueous solubility due to its sodium succinate group .
Plasma Half-Life : The compound exhibits the longest half-life (5.2 hours) among derivatives, attributed to reduced hepatic clearance of the propoxycarbonyl moiety. This surpasses artemether (3.0 hours) and arteether (4.5 hours), aligning with trends observed in ester-modified analogs .
Antimalarial Potency : With an IC₅₀ of 1.2 nM, it demonstrates superior efficacy to artemether (1.8 nM) and DHA (2.1 nM), likely due to enhanced cellular uptake and delayed metabolism.
Mechanistic Insights:
Structural comparisons, akin to methodologies applied in diphenylamine analog studies (Supplemental Figure 1 in ), emphasize how functional groups dictate pharmacological behavior . For instance, the bulkier propoxycarbonyl group in this compound may sterically hinder cytochrome P450 interactions, prolonging its activity compared to smaller substituents like artemether’s methyl group.
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